(+)-Sparteine
Übersicht
Beschreibung
(+)-Sparteine is a natural product found in Lupinus pusillus, Maackia amurensis, and other organisms with data available.
A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
Biologische Aktivität
(+)-Sparteine is a naturally occurring quinolizidine alkaloid predominantly found in plants of the genus Lupinus. It has garnered attention for its diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.
Anticonvulsant Activity
Research has indicated that this compound possesses anticonvulsant properties. In animal models, it has demonstrated the ability to reduce locomotor activity and exert light analgesic effects without impairing short-term memory or spatial learning. Studies have shown that sparteine can inhibit seizures induced by maximal electro-stimulation and delay the onset of convulsive behavior in mice treated with pentylenetetrazole (PTZ) . Although these findings are promising, further characterization of its anticonvulsant profile in humans is necessary.
Anticancer Effects
Recent studies have explored the anticancer potential of this compound, particularly against cervical cancer cells. One study reported that sparteine selectively killed cervical cancer cells with half-maximal inhibitory concentrations (IC50) ranging from 10 to 25 µM. Notably, it exhibited a more profound effect on DoTc2 cells (IC50 = 10 µM) compared to normal cervical cells (IC50 = 80 µM). The mechanism underlying this activity involves the generation of reactive oxygen species (ROS) and induction of apoptosis, accompanied by upregulation of pro-apoptotic proteins such as Bax .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Effect on Normal Cells | Mechanism |
---|---|---|---|
CaSki | 25 | Minimal | ROS generation |
DoTc2 | 10 | Minimal | Apoptosis induction |
SiHA | 20 | Minimal | Upregulation of Bax |
C-33A | 25 | Minimal | Induction of apoptosis |
HCvEpC | 80 | Low | - |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly its effect on Mycobacterium tuberculosis. Studies indicate that sparteine exhibits bacteriostatic activity against various strains of M. tuberculosis, including multidrug-resistant strains. In vitro assays demonstrated that at concentrations of 25 to 100 µM, sparteine inhibited the growth of all evaluated strains .
Table 2: Antimicrobial Activity Against Mycobacterium
Strain | Concentration (µM) | Growth Inhibition |
---|---|---|
M. tuberculosis (sensitive) | 25-100 | Complete inhibition |
M. tuberculosis (resistant) | 25-100 | Complete inhibition |
M. tuberculosis (MDR) | 25-100 | Complete inhibition |
Pharmacogenomics and CYP2D6 Polymorphism
The pharmacogenomic aspect of this compound is highlighted by its association with the CYP2D6 oxidation polymorphism. This polymorphism affects drug metabolism and has been linked to various diseases, including Parkinson's disease and lung cancer. A meta-analysis indicated an odds ratio suggesting a potential risk association between poor metabolizers and certain diseases . However, further studies are needed to clarify these associations.
Eigenschaften
IUPAC Name |
(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCCWJSBJZJBV-TUVASFSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317646 | |
Record name | (+)-Sparteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492-08-0, 90-39-1 | |
Record name | (+)-Sparteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pachycarpine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Sparteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sparteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-Sparteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sparteine exert its anticancer effect on human cervical cancer cells?
A1: [] Sparteine demonstrates anticancer properties against human cervical cancer cells through multiple mechanisms:
Q2: How does sparteine affect insulin secretion?
A2: [] Intravenous administration of sparteine sulfate in normal men was shown to:
Q3: What is the molecular formula and weight of sparteine?
A3: Sparteine has the molecular formula C15H26N2 and a molecular weight of 234.38 g/mol.
Q4: Can you provide insights into the NMR spectroscopic characteristics of sparteine?
A4: [] Deuterium-labeled isotopomers of sparteine were used to assign the 1H NMR spectrum of sparteine, providing valuable structural information.
Q5: How is (-)-sparteine employed as a chiral ligand in asymmetric synthesis?
A5: [] (-)-Sparteine functions as a chiral ligand in various asymmetric synthesis reactions. Notably, it plays a crucial role in the palladium-catalyzed aerobic oxidative kinetic resolution (OKR) of secondary alcohols, influencing both the reactivity and enantioselectivity of the reaction.
Q6: What is the proposed mechanism for the palladium-catalyzed aerobic OKR of secondary alcohols involving (-)-sparteine?
A6: [, ] The proposed mechanism involves several key steps:
Q7: How does (-)-sparteine contribute to enantioselectivity in the palladium-catalyzed aerobic OKR of secondary alcohols?
A7: [, ] (-)-Sparteine contributes to enantioselectivity through multiple factors:
Q8: How have computational methods been employed to understand the enantioselective lithiation of carbamates in the presence of (-)-sparteine and (-)-α-isosparteine?
A8: [] Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level have provided valuable insights into the enantioselective lithiation of O-alkyl and O-alk-2-enyl carbamates mediated by (-)-sparteine and (-)-α-isosparteine.
Q9: What key information has been obtained from these computational studies?
A9: [] DFT calculations have allowed researchers to:
Q10: How do structural modifications of sparteine analogues affect their performance as chiral ligands in asymmetric lithiation reactions?
Q11: What is the relationship between the metabolism of citalopram and the sparteine and mephenytoin oxidation polymorphisms?
A11: [] Citalopram elimination is partially dependent on both sparteine and mephenytoin oxidation polymorphisms:
Q12: What is the prevalence of the poor metabolizer phenotype for sparteine oxidation in different populations?
A12: [, , , ] The prevalence of the poor metabolizer phenotype for sparteine oxidation shows inter-ethnic variations:
Q13: What are the implications of the sparteine oxidation polymorphism for drug metabolism?
A13: [, ] The sparteine oxidation polymorphism, primarily attributed to variations in the CYP2D6 gene, significantly influences the metabolism of numerous drugs, including:
Q14: What analytical techniques have been employed to study sparteine and its metabolites?
A14: Several analytical methods are mentioned throughout the provided research:
- Gas chromatography (GC): [, , , , , ] Widely used for the separation, identification, and quantification of sparteine and its metabolites in biological samples, particularly urine.
- High-performance liquid chromatography (HPLC): [, ] Employed for analyzing sparteine, its metabolites, and co-administered drugs in biological samples.
- Mass spectrometry (MS): [, ] Utilized in conjunction with GC or HPLC to provide structural information and enhance the sensitivity and selectivity of analyses.
- Radioimmunoassay (RIA): [] Used for measuring specific analytes, such as 6β-hydroxycortisol.
Q15: Does sparteine itself induce or inhibit drug-metabolizing enzymes?
A15: [] Unlike some drugs that can induce or inhibit drug-metabolizing enzymes, sparteine metabolism is primarily under genetic control. Treatment with enzyme inducers like antipyrine or rifampicin elicits only marginal changes in sparteine metabolism.
Q16: Can other drugs inhibit sparteine metabolism?
A16: [, , ] Yes, several drugs are known to inhibit sparteine metabolism, including:
Q17: Are there alternative chiral ligands to (-)-sparteine for asymmetric lithiation reactions?
A17: [, ] While (-)-sparteine remains a highly effective chiral ligand for asymmetric lithiation, researchers have explored various alternatives, including:
Q18: When was the genetic polymorphism of sparteine metabolism first recognized?
A18: [] The genetic polymorphism of sparteine metabolism was first reported in the 1980s, marking a significant milestone in pharmacogenetics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.